Virgaureoside A

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

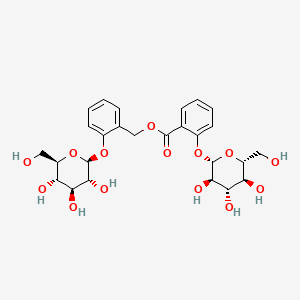

Virgaureoside A is a diglycoside compound derived from the plant Solidago virgaurea LThis plant has been traditionally used in folk Chinese medicine for its diuretic, choleretic, and antiseptic properties . This compound is one of the phenolic glycosides found in this plant and has shown potential biological activities, including antioxidant, antifungal, and cytotoxic effects on cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: The first total synthesis of Virgaureoside A was achieved by Stepanova et al. The synthesis involves the following key steps :

Starting Materials: Ethyl 2-hydroxybenzoate and ethyl 4-hydroxybenzoate.

Glycosylation: The aglycone moiety (2-hydroxybenzyl salicylate) is glycosylated by two glucose moieties.

Selective Acid Catalyzed Cleavage: This step involves the selective acid-catalyzed cleavage of acetyl esters in the presence of a substituted benzoyl ester and two glycosidic linkages.

Final Product: The desired product, this compound, is obtained in an overall yield of 5.6%.

Industrial Production Methods: Currently, there are no well-documented industrial production methods for this compound due to its low natural abundance and the complexity of its synthesis. Most of the available compound is obtained through laboratory synthesis.

Chemical Reactions Analysis

Types of Reactions: Virgaureoside A undergoes various chemical reactions, including:

Oxidation: The phenolic groups in this compound can undergo oxidation reactions.

Hydrolysis: The glycosidic bonds in this compound can be hydrolyzed under acidic or enzymatic conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or specific glycosidases can be employed for hydrolysis.

Major Products:

Oxidation: Oxidation of phenolic groups can lead to the formation of quinones.

Hydrolysis: Hydrolysis of glycosidic bonds results in the release of glucose and the aglycone moiety.

Scientific Research Applications

Chemistry: It serves as a model compound for studying glycosidic bond formation and cleavage.

Industry: Although not widely used industrially, its antioxidant properties could be explored for use in food preservation and cosmetics.

Mechanism of Action

The exact mechanism of action of Virgaureoside A is not fully understood. its biological effects are believed to be mediated through:

Antioxidant Activity: Scavenging of free radicals and inhibition of oxidative stress.

Cytotoxic Activity: Induction of apoptosis in cancer cells through the activation of specific molecular pathways.

Comparison with Similar Compounds

Virgaureoside A is structurally similar to other phenolic glycosides found in Solidago virgaurea L., such as leiocarposide . its unique glycosylation pattern and specific biological activities distinguish it from other compounds. Similar compounds include:

Leiocarposide: Another phenolic glycoside with similar antioxidant properties.

Quercetin Glycosides: Flavonoid glycosides with antioxidant and anti-inflammatory activities.

Properties

CAS No. |

101247-84-1 |

|---|---|

Molecular Formula |

C26H32O14 |

Molecular Weight |

568.5 g/mol |

IUPAC Name |

[2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl 2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate |

InChI |

InChI=1S/C26H32O14/c27-9-16-18(29)20(31)22(33)25(39-16)37-14-7-3-1-5-12(14)11-36-24(35)13-6-2-4-8-15(13)38-26-23(34)21(32)19(30)17(10-28)40-26/h1-8,16-23,25-34H,9-11H2/t16-,17-,18-,19-,20+,21+,22-,23-,25-,26-/m1/s1 |

InChI Key |

JGBPNQSHUMFCHA-RHYMDBNLSA-N |

Isomeric SMILES |

C1=CC=C(C(=C1)COC(=O)C2=CC=CC=C2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |

Canonical SMILES |

C1=CC=C(C(=C1)COC(=O)C2=CC=CC=C2OC3C(C(C(C(O3)CO)O)O)O)OC4C(C(C(C(O4)CO)O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.